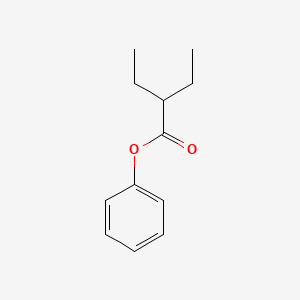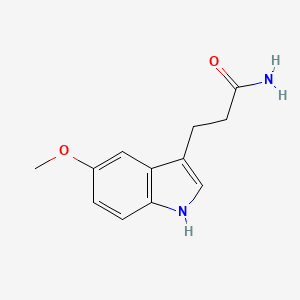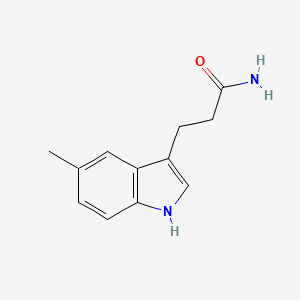
3-(5-Methyl-3-indolyl)propanamide
Übersicht
Beschreibung
3-(5-Methyl-3-indolyl)propanamide, also known as MIPT, is a synthetic indole derivative that has been used in scientific research for its psychoactive properties. MIPT belongs to the tryptamine family of compounds and has been found to have a unique mechanism of action that makes it a valuable tool for studying the brain and behavior.
Wirkmechanismus
3-(5-Methyl-3-indolyl)propanamide acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it activates the receptor to a lesser degree than a full agonist. This results in a unique pattern of activity that can produce a range of effects on the brain and behavior. 3-(5-Methyl-3-indolyl)propanamide has also been found to have some activity at other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
3-(5-Methyl-3-indolyl)propanamide has been found to have a range of biochemical and physiological effects on the body. It has been found to increase the release of serotonin and other neurotransmitters in the brain, which can lead to changes in mood, perception, and cognition. 3-(5-Methyl-3-indolyl)propanamide has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Methyl-3-indolyl)propanamide has several advantages for use in scientific research. It has a unique mechanism of action that can produce a range of effects on the brain and behavior. It is also relatively easy to synthesize and has a high affinity for the serotonin 5-HT2A receptor, which is an important target for many psychiatric drugs.
However, 3-(5-Methyl-3-indolyl)propanamide also has some limitations for use in lab experiments. It can be difficult to control the dose and duration of exposure, which can lead to variable results. 3-(5-Methyl-3-indolyl)propanamide can also produce a range of side effects, including nausea, vomiting, and anxiety, which can interfere with experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on 3-(5-Methyl-3-indolyl)propanamide. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Another area of interest is the use of 3-(5-Methyl-3-indolyl)propanamide in the study of the neural circuits involved in sleep, appetite, and sexual behavior. Finally, 3-(5-Methyl-3-indolyl)propanamide may have potential as a treatment for psychiatric disorders, such as depression and anxiety, by targeting the serotonin system.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-3-indolyl)propanamide has been used in scientific research to study the effects of serotonin on the brain and behavior. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-(5-Methyl-3-indolyl)propanamide has also been used to study the role of serotonin in the regulation of sleep, appetite, and sexual behavior.
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-2-4-11-10(6-8)9(7-14-11)3-5-12(13)15/h2,4,6-7,14H,3,5H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAYLIMFOYFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



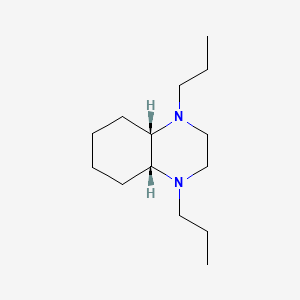
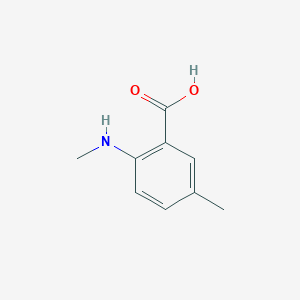

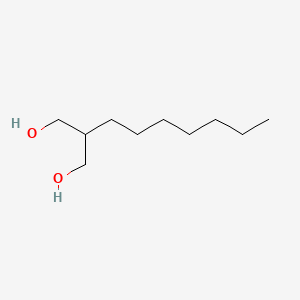

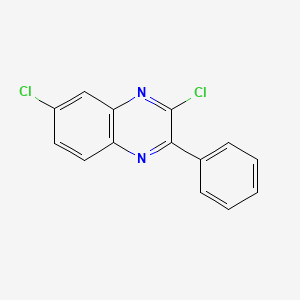
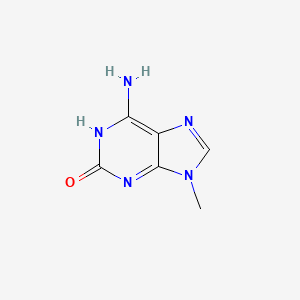

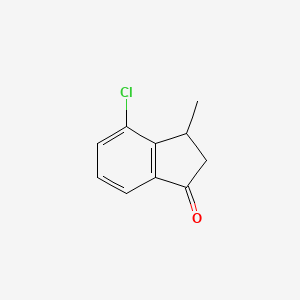
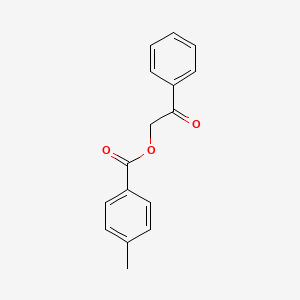
![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)
